Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16606728
InChI: InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/p-1/t13-,14+/m1/s1
SMILES:
Molecular Formula: C17H19N2O4-
Molecular Weight: 315.34 g/mol

Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16606728

Molecular Formula: C17H19N2O4-

Molecular Weight: 315.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C17H19N2O4-
Molecular Weight 315.34 g/mol
IUPAC Name (3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/p-1/t13-,14+/m1/s1
Standard InChI Key ZHFKFVXDOBTIEP-KGLIPLIRSA-M
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC(=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC(=C2)C#N

Introduction

Structural and Stereochemical Features

Core Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered secondary amine, forms the backbone of this compound. Its saturated structure confers conformational rigidity compared to aromatic heterocycles, while the amine group provides a site for functionalization. The trans configuration of the 3-cyano-phenyl and carboxylic acid substituents ensures spatial separation, minimizing steric clashes and optimizing molecular interactions.

Protecting Group Strategy

The Boc group (-OC(O)C(CH₃)₃) shields the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions. This protection is reversible under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection in multi-step syntheses. The Boc group’s bulkiness also influences the compound’s solubility and crystallization behavior.

Cyano-Phenyl Substituent

The 3-cyanophenyl group introduces electron-withdrawing character via the cyano (-CN) moiety, enhancing the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding. This substituent’s planar geometry facilitates π-π stacking with aromatic residues in biological targets, potentially improving binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉N₂O₄
Molecular Weight315.34 g/mol
IUPAC Name(3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
Protection Grouptert-Butoxycarbonyl (Boc)
Chiral Centers2 (C3 and C4 of pyrrolidine)

Synthesis and Industrial Production

Multi-Step Synthetic Routes

StepReactionReagents/ConditionsPurpose
1Boc ProtectionDi-tert-butyl dicarbonate, Base (e.g., NaOH)Protect pyrrolidine nitrogen
2Aryl Substitution3-Cyanophenylboronic acid, Pd CatalystIntroduce cyano-phenyl group
3PurificationColumn ChromatographyIsolate enantiomers

Chemical Reactivity and Derivitization

Deprotection Dynamics

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine. This step is critical for subsequent amide bond formation or salt generation in active pharmaceutical ingredients (APIs).

Cyano Group Transformations

The -CN group can be hydrolyzed to a carboxylic acid (-COOH) under strong acidic or basic conditions, expanding the compound’s utility as a bifunctional building block. Alternatively, it may participate in cycloaddition reactions (e.g., Huisgen click chemistry) with azides to form triazoles.

Applications in Drug Discovery

Kinase Inhibitor Development

Pyrrolidine derivatives are prominent in kinase inhibitor design due to their ability to occupy ATP-binding pockets. The cyano group’s electron-deficient nature may enhance interactions with catalytic lysine residues, as seen in JAK2 and EGFR inhibitors.

Peptidomimetic Scaffolds

The carboxylic acid moiety enables incorporation into peptide backbones, mimicking proline residues to modulate conformational stability. Such analogs are explored in protease-resistant drug candidates.

ApplicationTarget ClassRationale
OncologyTyrosine KinasesSteric complementarity to ATP site
NeurodegenerationNMDA ReceptorsModulation of glutamate binding
InflammationCOX-2 EnzymesCompetitive inhibition

Research Findings and Future Directions

Enantiomer Separation

Racemic mixtures limit therapeutic efficacy. Recent advances in chiral chromatography (e.g., amylose-based columns) enable isolation of (3R,4S) and (3S,4R) enantiomers, with the former showing 3-fold higher target affinity in preliminary screens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator